Scientific Field: Chemistry
Summary of Application: This compound is used as a ligand in the synthesis of copper complexes, which have shown excellent catalytic activity in the oxidation of catechol to o-quinone.
Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: This compound is used in the synthesis of pharmaceuticals.
Scientific Field: Agriculture and Soil Science
Summary of Application: Dimethylpyrazole-based compounds, including “4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline”, are used as nitrification inhibitors to suppress soil-nitrifier activity and decrease nitrogen losses.
Scientific Field: Biochemistry and Pharmacology
Summary of Application: Pyrazole and its derivatives, including “4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline”, are associated with different biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular activities.
Scientific Field: Biochemistry
Summary of Application: This compound has been reported as an “ultra-bright” bioorthogonal probe for fluorogenic bio-visualisation in living cells.
Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the synthesis of pyrazolo[1,5-a]pyrimidines.
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is an organic compound characterized by the presence of a pyrazole ring and an aniline moiety. Its molecular formula is C11H13N3, and it has a molecular weight of approximately 187.24 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The chemical reactivity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline primarily involves its role as a ligand in coordination chemistry. It can form complexes with various metal ions, which may lead to the formation of metal-ligand complexes that exhibit unique properties. The compound can also undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aniline group .
Research indicates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its derivatives exhibit significant biological activities. These include:
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the condensation reaction between 3,5-dimethyl-1H-pyrazole and an appropriate aniline derivative. This can be achieved through various methods, including:
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline has diverse applications across several domains:
Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline interacts with various biological targets:
Several compounds share structural similarities with 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Contains multiple pyrazole groups | Enhanced ligand properties due to multiple binding sites |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | Similar pyrazole structure but different positioning | Potentially different biological activity profiles |
| Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives | Incorporates triazine moiety | Notable efficiency as corrosion inhibitors |
These compounds highlight the versatility of pyrazole-based structures in various applications while emphasizing the unique properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline due to its specific functional groups and structural arrangement .